![molecular formula C19H11FN6O B2989697 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline CAS No. 1251590-12-1](/img/structure/B2989697.png)
1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline
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Description
1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline is a useful research compound. Its molecular formula is C19H11FN6O and its molecular weight is 358.336. The purity is usually 95%.
BenchChem offers high-quality 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
- Research efforts have led to the synthesis of new compounds incorporating isoquinoline and related heterocyclic units. These compounds are designed as novel scaffolds for medicinal chemistry, demonstrating potential in various therapeutic areas. For instance, the synthesis of 3-oxadiazolyl/triazolyl morpholines was performed based on a common intermediate, highlighting the versatility of these heterocyclic frameworks in drug discovery (Tereshchenko et al., 2017).
Antimicrobial and Anticancer Properties
- Several studies have focused on the antimicrobial and anticancer activities of compounds containing isoquinoline and similar heterocyclic moieties. For example, novel 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring were synthesized and showed promising analgesic and anti-inflammatory activities (Dewangan et al., 2016). Additionally, fluoroquinolone-based 4-thiazolidinones have been explored for their antimicrobial properties, underscoring the potential of these compounds in addressing bacterial infections (Patel & Patel, 2010).
Molecular Docking and Biological Evaluation
- The synthesis and biological evaluation of compounds, including their anticancer properties, have been complemented by molecular docking studies. These studies provide insights into the potential mechanisms of action and target interactions. Indole-aminoquinazoline hybrids, for example, were evaluated for their cytotoxicity against various cancer cell lines, with some compounds showing significant activity and further analyzed through molecular docking to predict their interactions with target proteins (Mphahlele et al., 2018).
Photophysical Properties and Chemosensor Applications
- The synthesis of benzimidazo[2,1-α]benz[de]isoquinoline-7-one derivatives has been reported, demonstrating their application as fluorescence "off-on" chemosensors for metal ions. This highlights the potential utility of isoquinoline derivatives in developing sensitive and selective probes for chemical detection (Wang et al., 2017).
properties
IUPAC Name |
3-[1-(3-fluorophenyl)triazol-4-yl]-5-isoquinolin-1-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN6O/c20-13-5-3-6-14(10-13)26-11-16(23-25-26)18-22-19(27-24-18)17-15-7-2-1-4-12(15)8-9-21-17/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNGUXAKEMOOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=NC(=NO3)C4=CN(N=N4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline |
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